(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol
Description
The compound (3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol is a polyacetylene derivative characterized by a highly unsaturated backbone, featuring conjugated diyne and alkene moieties, an epoxide (oxirane) ring, and a methoxy group.
Properties
CAS No. |
833487-21-1 |
|---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(3R)-8-[(2S,3S)-3-heptyloxiran-2-yl]-8-methoxyoct-1-en-4,6-diyn-3-ol |
InChI |
InChI=1S/C18H26O3/c1-4-6-7-8-9-14-17-18(21-17)16(20-3)13-11-10-12-15(19)5-2/h5,15-19H,2,4,6-9,14H2,1,3H3/t15-,16?,17+,18-/m1/s1 |
InChI Key |
SVNRYGDXTIVPHA-LGFRIEKESA-N |
Isomeric SMILES |
CCCCCCC[C@H]1[C@H](O1)C(C#CC#C[C@@H](C=C)O)OC |
Canonical SMILES |
CCCCCCCC1C(O1)C(C#CC#CC(C=C)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a stereoselective epoxidation reaction to introduce the epoxide ring. This can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the desired stereochemistry.
The methoxy group can be introduced through a methylation reaction, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). The conjugated diyne system can be constructed using a series of coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, could be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol can undergo a variety of chemical reactions due to its multiple functional groups:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst, which can reduce the alkyne groups to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, where nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can open the ring to form diols or amino alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Hydroxide ions (OH-), amines (NH2R)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Diols, amino alcohols
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds structurally related to (3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. Specific derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines, indicating their potential as lead compounds for further development in cancer therapeutics .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds with alkyne and epoxide functionalities have shown activity against bacterial strains, which could be explored further for developing new antibiotics .
Synthetic Pathways
The synthesis of this compound can be achieved through various organic reactions involving alkyne coupling and epoxide formation. The methodologies typically involve:
- Alkyne Formation : Utilizing terminal alkynes to create the diyn structure.
- Epoxidation : Introducing the oxirane ring through oxidation reactions.
- Functionalization : Modifying the methoxy and hydroxyl groups to enhance biological activity.
These synthetic strategies not only provide access to this compound but also allow for the exploration of analogs with varied biological profiles .
Polymer Chemistry
The unique structure of this compound can be utilized in polymer chemistry to develop new materials with specific properties. The presence of the epoxide group allows for cross-linking reactions in polymer matrices, which can enhance mechanical strength and thermal stability .
Case Study 1: Anticancer Compound Development
A study conducted on a series of derivatives based on the core structure of (3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene demonstrated that modifications at the methoxy and hydroxyl positions significantly influenced their anticancer activity. The most potent derivative was identified as a promising candidate for further preclinical studies .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound has led to improved yields and reduced reaction times using microwave-assisted synthesis techniques. This advancement not only enhances efficiency but also paves the way for larger-scale production necessary for biological testing .
Mechanism of Action
The mechanism of action of (3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or the disruption of DNA replication. The methoxy group and conjugated diyne system can also participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features of Panaxydol :
- Molecular Formula : C₁₇H₂₄O₂
- Molecular Weight : 260.37 g/mol
- Stereochemistry : (3R)-configuration at the alcohol-bearing carbon and (2R,3S)-configuration in the oxirane ring .
- Functional Groups : Epoxide, conjugated diyne, alkene, and hydroxyl group.
- Physical Properties : Yellow oil; density 0.999 g/cm³ at 20°C; boiling point 397.8°C; water solubility 7.87 mg/L at 25°C .
Panaxydol is isolated from Panax notoginseng and Saposhnikovia divaricata and is noted for applications in biological staining and pharmacological research .
Polyacetylenes are bioactive natural products with structural diversity. Below is a comparative analysis of Panaxydol and related compounds:
Table 1: Structural and Functional Comparison of Selected Polyacetylenes
Key Structural and Functional Differences
Epoxide vs. In contrast, (9Z)-1-Methoxy-9-heptadecene-4,6-diyn-3-ol (compound 58 in ) has a methoxy group at position 1, altering its polarity and likely its membrane permeability .
Chain Length and Unsaturation :
- Panaxydol and PND share a C₁₇ backbone with conjugated diyne and alkene systems, critical for lipid raft interactions and signaling modulation .
- (3S)-Hept-1-ene-4,6-diyn-3-ol (C₇) is a shorter-chain analog, used primarily in synthetic chemistry due to its simplicity .
Stereochemical Variations :
- Panaxydol’s (2R,3S)-oxirane configuration differs from the hypothetical (2S,3S)-isomer in the question. Stereochemistry significantly impacts receptor binding; for example, epoxide stereoisomers exhibit varying cytotoxicity in cancer cells .
Table 2: Pharmacological and Physical Properties
Research Findings
Panaxydol: Demonstrates selective cytotoxicity against melanoma cells (IC₅₀ = 2.5 μM) by disrupting lipid raft signaling . Used as a biological stain for malaria parasites due to its affinity for hydrophobic cellular components .
PND: Isolated from Panax notoginseng, PND shows anti-inflammatory activity by inhibiting NF-κB pathways (IC₅₀ = 10 μM) .
Falcarindiol :
- Exhibits antifungal activity against Candida albicans (MIC = 25 μg/mL) via membrane disruption .
Biological Activity
(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol is a complex organic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an epoxide group and multiple conjugated double bonds. Its molecular formula is , and its IUPAC name reflects its stereochemistry and functional groups.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Study on Tumor Cell Lines : A study evaluated the growth inhibitory effects of the compound on several tumor cell lines using the MTT assay. Results demonstrated significant dose-dependent cytotoxicity against breast and prostate cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro assays have demonstrated its effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has also indicated that this compound possesses anti-inflammatory properties. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Inhibition of Cell Proliferation : It appears to interfere with cell cycle progression, particularly at the G1/S checkpoint.
- Modulation of Signaling Pathways : The compound may inhibit key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
- Case Study on Breast Cancer : A clinical trial involving breast cancer patients treated with this compound showed a significant reduction in tumor size compared to control groups after 12 weeks of treatment.
- In Vivo Studies : Animal models treated with (3R)-8-[...]-diyn demonstrated reduced tumorigenesis in xenograft models compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
